molecular formula C7H6ClFN2O B8458866 2-Acetylamino-5-chloro-3-fluoropyridine

2-Acetylamino-5-chloro-3-fluoropyridine

Cat. No. B8458866
M. Wt: 188.59 g/mol
InChI Key: ZYLHAMDIDPTGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133174B2

Procedure details

Under a nitrogen atmosphere, a suspension of acetamide (620 mg, 10.5 mmol) and potassium t-butoxide (1.01 g, 10.5 mmol) in DMF (4.5 mL) was heated to 50° C. and stirred for 1.5 hours. It was cooled to 0° C., 5-chloro-2,3-difluoropyridine (450 mg, 3.0 mmol) was added dropwise, DMF (0.45 mL) was further added, and the mixture was stirred at that temperature for 2.5 hours. A saturated ammonium chloride aqueous solution (4.5 mL) and water (4.5 mL) were added to the reaction mixture in that order, and extraction was performed with ethyl acetate (9.0 mL). The aqueous layer was extracted twice with ethyl acetate (9.0 mL), and the combined organic layers were washed with a sodium chloride aqueous solution (4.5 mL) and dried over anhydrous sodium sulfate. A portion (22.1%) of the organic layer was sampled for 1H-NMR quantification, and the solvent was distilled off from the remaining organic layer under reduced pressure. A mixed solvent (7.0 mL) of heptane and t-butyl methyl ether (15:1) was added to the residue to form a suspension, and the suspension was stirred. The precipitated solid was collected by filtration, washed with a mixed solvent (3.5 mL) of heptane and t-butyl methyl ether (15:1), and dried under reduced pressure to obtain the title compound (321 mg, 1.7 mmol).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.45 mL
Type
solvent
Reaction Step Four
Quantity
9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].CC(C)([O-])C.[K+].[Cl:11][C:12]1[CH:13]=[C:14]([F:19])[C:15](F)=[N:16][CH:17]=1.[Cl-].[NH4+]>CN(C=O)C.C(OCC)(=O)C.O>[C:1]([NH:4][C:15]1[C:14]([F:19])=[CH:13][C:12]([Cl:11])=[CH:17][N:16]=1)(=[O:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
1.01 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.45 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at that temperature for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate (9.0 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with a sodium chloride aqueous solution (4.5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ALIQUOT
Type
ALIQUOT
Details
A portion (22.1%) of the organic layer was sampled for 1H-NMR quantification
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the remaining organic layer under reduced pressure
ADDITION
Type
ADDITION
Details
A mixed solvent (7.0 mL) of heptane and t-butyl methyl ether (15:1) was added to the residue
CUSTOM
Type
CUSTOM
Details
to form a suspension
STIRRING
Type
STIRRING
Details
the suspension was stirred
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent (3.5 mL) of heptane and t-butyl methyl ether (15:1)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.7 mmol
AMOUNT: MASS 321 mg
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.